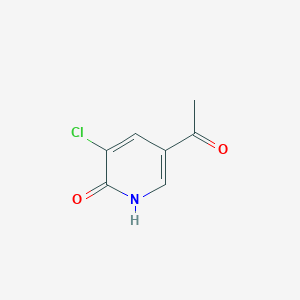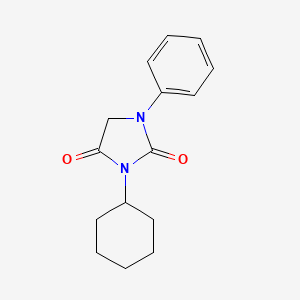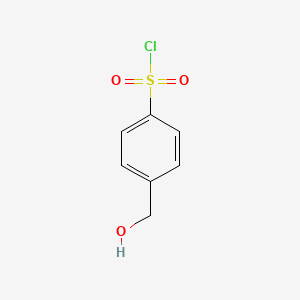
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE typically involves the chlorination and acetylation of pyridine derivatives. One common method includes the reaction of 2-hydroxy-5-acetylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxy-5-acetylpyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents like ethanol or water.
Major Products Formed
Oxidation: 2-Acetyl-3-chloro-5-pyridinecarboxylic acid.
Reduction: 2-Hydroxy-5-acetylpyridine.
Substitution: 2-Hydroxy-3-amino-5-acetylpyridine or 2-Hydroxy-3-thio-5-acetylpyridine.
Aplicaciones Científicas De Investigación
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The presence of functional groups like hydroxyl and acetyl can enhance its binding affinity and specificity for certain targets, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-chloro-5-methylpyridine: Similar structure but with a methyl group instead of an acetyl group.
2-Hydroxy-3-bromo-5-acetylpyridine: Similar structure but with a bromo group instead of a chloro group.
2-Hydroxy-3-chloro-5-formylpyridine: Similar structure but with a formyl group instead of an acetyl group.
Uniqueness
1-(5-CHLORO-6-HYDROXYPYRIDIN-3-YL)ETHANONE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and acetyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Fórmula molecular |
C7H6ClNO2 |
|---|---|
Peso molecular |
171.58 g/mol |
Nombre IUPAC |
5-acetyl-3-chloro-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-6(8)7(11)9-3-5/h2-3H,1H3,(H,9,11) |
Clave InChI |
SOJWAGXQQQIIAU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC(=O)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















